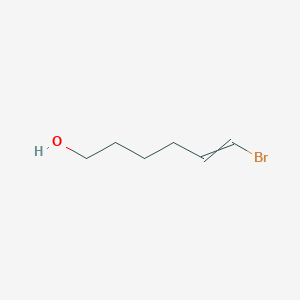
6-Bromohex-5-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromohex-5-en-1-ol is an organic compound with the molecular formula C6H11BrO It is a primary alcohol with a bromine atom attached to the sixth carbon of a hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromohex-5-en-1-ol can be synthesized through several methods. One common method involves the reaction of 6-bromo-1-hexene with a base such as potassium acetate in the presence of a catalyst like tetrabutylammonium bromide. The reaction is typically carried out in an acetonitrile solvent, followed by hydrolysis to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromohex-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form hex-5-en-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: 6-Bromohex-5-enal or 6-Bromohex-5-enoic acid.
Reduction: Hex-5-en-1-ol.
Substitution: Various substituted hex-5-en-1-ol derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromohex-5-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 6-Bromohex-5-en-1-ol involves its reactivity due to the presence of both a bromine atom and a primary alcohol group. The bromine atom can participate in nucleophilic substitution reactions, while the alcohol group can undergo oxidation or reduction. These reactions can lead to the formation of various products with different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-hexene: Similar structure but lacks the alcohol group.
5-Hexen-1-ol: Similar structure but lacks the bromine atom.
6-Bromohexane: Saturated analog without the double bond.
Uniqueness
6-Bromohex-5-en-1-ol is unique due to the presence of both a bromine atom and an alcohol group on a hexene chain. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Biological Activity
6-Bromohex-5-EN-1-OL is a halogenated alcohol with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered interest due to its structural properties and the implications for various biological interactions.
- Molecular Formula : C6H11BrO
- Molecular Weight : 179.06 g/mol
- CAS Number : 71424691
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Properties : Initial studies indicate that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.
- Anticancer Potential : There is evidence suggesting that this compound may have anticancer properties, particularly in inhibiting the growth of certain cancer cell lines .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Biomolecules : The bromine atom may enhance the compound's ability to interact with nucleophilic sites on biomolecules, potentially leading to alterations in cellular signaling pathways.
- Inhibition of Enzymatic Activity : Preliminary data suggest that it may inhibit specific enzymes involved in cell proliferation and metabolism, a common pathway for anticancer agents.
Case Studies and Research Findings
Research Applications
The compound's unique structure and biological activity make it a valuable subject for various research applications:
- Drug Development : Its antimicrobial and anticancer properties position it as a potential lead compound for new therapeutic agents.
- Biological Studies : Further exploration into its mechanism can provide insights into drug design and molecular biology.
Properties
CAS No. |
919800-95-6 |
|---|---|
Molecular Formula |
C6H11BrO |
Molecular Weight |
179.05 g/mol |
IUPAC Name |
6-bromohex-5-en-1-ol |
InChI |
InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h3,5,8H,1-2,4,6H2 |
InChI Key |
YDQBEBCKWXMPEH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CC=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















